N-(3-fluorophenyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an imidazole ring and a sulfanyl group. The presence of fluorine atoms suggests that it might have unique properties, as fluorine is highly electronegative and can significantly influence the chemical behavior of a molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an imidazole ring and fluorophenyl groups would likely contribute to its overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The imidazole ring and sulfanyl group are both reactive and could participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could make it relatively stable and resistant to reactions .Scientific Research Applications
Radioligand Synthesis for PET Imaging
One application involves the synthesis of radioligands for positron emission tomography (PET) imaging. For instance, fluoroproxyfan, a potential histamine H3 receptor ligand, was labeled with fluorine-18, facilitating clinical PET studies to image histamine H3 receptors (Iwata et al., 2000). This reflects the compound's relevance in neuroscience research, particularly in studying brain functions and disorders.
Development of Cancer Therapeutics
Another significant area of application is in the development of cancer therapeutics. Novel compounds, including imidazole derivatives, have been investigated for their potential as inhibitors targeting specific proteins involved in cancer progression. For example, studies on imidazole acyl urea derivatives as Raf kinase inhibitors showed promising antitumor activities, indicating the compound's potential in cancer treatment strategies (Zhu, 2015).
Antimicrobial and Anticancer Agents
Research into the antimicrobial and anticancer activities of novel imidazole-based ionic liquids demonstrated that these compounds could bind DNA with good affinity and exhibit considerable anticancer potential. This suggests their use as promising candidates for treating human cancers (Rezki et al., 2020).
Synthesis and Material Science
The compound and its derivatives have also found applications in material science. Studies on the synthesis and characterization of various imidazole and pyridine derivatives have highlighted their potential as room temperature ionic liquids (RTILs), useful in a variety of industrial and scientific applications due to their unique properties (Zhang et al., 2003).
Radiosensitizers for Cancer Treatment
Additionally, imidazo[2,1-b][1,3]benzothiazole derivatives have been synthesized and characterized for their roles as effective radiosensitizers and anticarcinogenic compounds. These findings demonstrate the compound's utility in enhancing the efficacy of radiation therapy against cancer (Majalakere et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F4N3OS/c19-13-4-2-5-14(10-13)24-16(26)11-27-17-23-7-8-25(17)15-6-1-3-12(9-15)18(20,21)22/h1-10H,11H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPGGHAHPUJLPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F4N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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